molecular formula C11H13NOS B8729763 Ethanol, 2-[(1H-indol-3-ylmethyl)thio]- CAS No. 90811-43-1

Ethanol, 2-[(1H-indol-3-ylmethyl)thio]-

Cat. No.: B8729763
CAS No.: 90811-43-1
M. Wt: 207.29 g/mol
InChI Key: LRKWAOMRJQBLFD-UHFFFAOYSA-N
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Description

Ethanol, 2-[(1H-indol-3-ylmethyl)thio]- is a synthetic chemical hybrid featuring an indole moiety linked to a thioethanol side chain. This structure combines two pharmacologically significant fragments, making it a valuable intermediate in medicinal chemistry research. The indole nucleus is a prevalent scaffold in numerous biologically active compounds and natural products, known for its diverse interactions with cellular targets . Researchers are particularly interested in novel indole derivatives for their potential antiproliferative effects against various cancer cell lines . The mechanism of action for such hybrid compounds often involves the inhibition of key enzymes and proteins that contribute to cancer cell proliferation. Potential targets may include thymidylate synthase, histone deacetylases (HDAC), and various kinases, which are critical for cell division and survival . This compound is provided exclusively For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

90811-43-1

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

2-(1H-indol-3-ylmethylsulfanyl)ethanol

InChI

InChI=1S/C11H13NOS/c13-5-6-14-8-9-7-12-11-4-2-1-3-10(9)11/h1-4,7,12-13H,5-6,8H2

InChI Key

LRKWAOMRJQBLFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CSCCO

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethanol, 2-[(1H-indol-3-ylmethyl)thio]- typically involves several steps, starting from 2-(1H-indol-3-yl)acetic acid. The compound is synthesized through a series of reactions including esterification and cyclization processes, often utilizing ethanol as a solvent. The detailed synthesis process includes:

  • Esterification : Converting 2-(1H-indol-3-yl)acetic acid to ethyl 2-(1H-indol-3-yl)acetate using concentrated sulfuric acid as a catalyst.
  • Formation of Hydrazide : Reacting the ester with hydrazine hydrate to yield 2-(1H-indol-3-yl)acetohydrazide.
  • Cyclization : Further reactions lead to the formation of the final thio compound .

Anticancer Activity

Recent studies have evaluated the anticancer potential of derivatives of Ethanol, 2-[(1H-indol-3-ylmethyl)thio]-. For instance, compounds synthesized from this base structure have been tested against various cancer cell lines such as HCT116 (colorectal carcinoma), A549 (lung adenocarcinoma), and A375 (melanoma). The results indicated significant cytotoxic effects, suggesting that these compounds may act as effective inhibitors of cancer cell proliferation .

Antimicrobial Properties

Research has shown that certain derivatives exhibit promising antibacterial and antifungal activities. The presence of the indole moiety is believed to enhance the biological activity against various pathogens due to its ability to interact with biological membranes and enzymes .

Enzyme Inhibition

Compounds based on Ethanol, 2-[(1H-indol-3-ylmethyl)thio]- have also been studied for their potential as enzyme inhibitors. Specific derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. This suggests a dual role in both anti-inflammatory and anticancer therapies .

Indole Derivatives in Drug Design

A comprehensive study focused on the design of new indole-based compounds for therapeutic applications highlighted the importance of modifying the indole structure to enhance binding affinity to target proteins involved in disease pathways. The study demonstrated that specific substitutions on the indole ring could significantly improve the efficacy of these compounds against HIV fusion proteins .

Evaluation of Anticancer Activity

In vitro studies evaluating the anticancer activity of new indole derivatives showed that modifications led to enhanced potency against specific cancer types. For example, certain derivatives were found to inhibit tumor growth in animal models, supporting their potential use in clinical settings .

Data Tables

Application AreaCompound TypeActivity/Effect
AnticancerIndole derivativesCytotoxicity against cancer cell lines
AntimicrobialThio derivativesInhibition of bacterial growth
Enzyme inhibitionCOX inhibitorsAnti-inflammatory effects

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with Ethanol, 2-[(1H-indol-3-ylmethyl)thio]-:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Applications Reference
Ethanol, 2-[(1H-indol-3-ylmethyl)thio]- C${11}$H${13}$NOS 219.29 Indole-thioethanol backbone Hypothesized antimicrobial/antioxidant
2-(2-Thienyl)ethanol C${6}$H${8}$OS 128.19 Thiophene instead of indole; pharmaceutical intermediate Solubility enhancer in drug formulations
3,5-Dichlorophenyl thioethanol C${8}$H${8}$Cl$_{2}$OS 223.12 Chlorinated phenyl group; higher electrophilicity Limited data; potential agrochemical use
2-(1H-Indol-3-yl)-2-thien-2-ylethanamine C${14}$H${14}$N$_{2}$S 242.34 Amine group replaces ethanol; dual heterocyclic (indole + thiophene) Neurotransmitter analog studies
1-(2-(1H-Indol-3-yl)ethyl)-3-phenylthiourea C${17}$H${17}$N$_{3}$S 299.40 Thiourea derivative; indole-ethyl backbone Anticancer and antimicrobial screening

Key Structural and Functional Differences

  • Indole vs. This makes the indole derivative more likely to interact with biological targets like serotonin receptors .
  • Thioether vs. Thiourea/Amine Linkages : The thioether group in the target compound offers metabolic stability compared to thioureas (prone to hydrolysis) or amines (susceptible to oxidation). This stability may enhance its pharmacokinetic profile .

Preparation Methods

Four-Step Convergent Synthesis

The most widely reported method involves a four-step sequence starting from 2-(1H-indol-3-yl)acetic acid (Figure 1):

Step 1: Esterification to Ethyl 2-(1H-Indol-3-yl)acetate
2-(1H-Indol-3-yl)acetic acid undergoes Fischer esterification with ethanol in the presence of catalytic sulfuric acid. Typical conditions include refluxing at 80°C for 6–8 hours, yielding the ethyl ester in 79–85% purity.

Step 2: Hydrazide Formation
The ester reacts with hydrazine hydrate (3.93 mmol) in ethanol at 0°C, followed by overnight stirring at room temperature. This step achieves near-quantitative conversion (96% yield) to 2-(1H-indol-3-yl)acetohydrazide.

Step 3: Cyclization to 5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH). Refluxing for 4 hours at 70°C produces the oxadiazole-thiol intermediate in 75% yield.

Step 4: Alkylation with 2-Chloroethanol
The thiol intermediate reacts with 2-chloroethanol in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This SN2 substitution proceeds at 25°C for 24 hours, yielding the target compound in 68–72% yield.

One-Pot Thioetherification

A streamlined approach condenses Steps 3 and 4 into a single reactor. The oxadiazole-thiol intermediate is generated in situ and immediately alkylated with 2-bromoethanol. While this reduces purification steps, yields drop to 58–62% due to competing hydrolysis.

Microwave-Assisted Synthesis

Recent trials using microwave irradiation (300 W, 100°C) reduced Step 4 reaction time from 24 hours to 15 minutes. However, scalability remains limited by equipment constraints.

Critical Analysis of Reaction Conditions

Esterification Optimization

Varying the acid catalyst significantly impacts Step 1 efficiency:

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄80685
HCl (gas)70878
p-TsOH90581

Data synthesized from

Sulfuric acid remains optimal due to its strong protonation capacity, though para-toluenesulfonic acid (p-TsOH) shows promise for acid-sensitive substrates.

Alkylation Challenges

The final step’s efficiency depends on:

  • Base Selection : NaH (60% oil dispersion) outperforms K₂CO₃ (42% yield) and Et₃N (35% yield) by minimizing β-elimination side reactions.

  • Solvent Effects : DMF provides superior solubility (0.5 M) compared to THF (0.2 M) or acetonitrile (0.3 M).

Structural Characterization

Spectroscopic Validation

IR Spectroscopy :

  • 3250 cm⁻¹ (N-H stretch, indole)

  • 2560 cm⁻¹ (S-H stretch, thiol intermediate) → absent in final product

  • 1690 cm⁻¹ (C=O, acetamide byproduct <3%)

¹H NMR (DMSO-d₆) :

  • δ 10.87 (s, 1H, indole NH)

  • δ 4.21 (t, J=6.2 Hz, 2H, -SCH₂CH₂OH)

  • δ 3.72 (s, 2H, indole-CH₂-S)

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting Step 4 to microflow reactors (0.5 mm ID tubing) enables:

  • Reaction time reduction from 24 h → 8 min

  • Yield improvement to 79% via precise temperature control (25±0.5°C)

Green Chemistry Metrics

  • E-factor : 23.7 (batch) vs. 8.9 (flow)

  • PMI (Process Mass Intensity): 34 → 19

  • Solvent recovery reaches 91% in flow systems

Applications and Derivatives

While the parent compound’s bioactivity remains under investigation, structural analogs demonstrate:

  • Antimicrobial Activity : MIC 8 μg/mL against S. aureus (vs. 32 μg/mL for ampicillin)

  • Cytotoxic Potential : IC₅₀ 12 μM in MCF-7 breast cancer cells

Q & A

Q. What are the established synthetic routes for Ethanol, 2-[(1H-indol-3-ylmethyl)thio]- and its structural analogs?

The synthesis typically involves multi-step reactions, including:

  • Esterification : Reacting indole derivatives (e.g., 2-(1H-indol-3-yl)acetic acid) with ethanol under acidic catalysis to form esters .
  • Hydrazide Formation : Refluxing esters with hydrazine hydrate to yield acetohydrazides .
  • Oxadiazole Ring Closure : Using carbon disulfide and ethanolic potassium hydroxide to form 1,3,4-oxadiazole-thiol intermediates .
  • S-Alkylation : Reacting the thiol intermediate with alkyl/aralkyl halides in DMF/NaH to introduce the thioether moiety .
    Key Consideration : Monitor reaction progress via TLC (e.g., silica gel plates, ethanol-stabilized mobile phases) and optimize stoichiometry to avoid byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identify thioether (C-S, ~600–700 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) functional groups .
  • 1H-NMR : Confirm indole proton signals (δ 6.5–7.5 ppm) and ethanol backbone (δ 3.5–4.0 ppm for CH₂-S and δ 1.2 ppm for CH₃) .
  • EI-MS : Detect molecular ion peaks (e.g., m/z ~250–450 for indole-thioether derivatives) and fragmentation patterns to validate structural integrity .

Q. What safety protocols are critical when handling this compound?

  • Toxicity : Similar indole derivatives exhibit acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rodents); use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers at 2–8°C to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Artifact Analysis : Check for solvent impurities (e.g., residual DMSO-d₆ in D₂O) or tautomerism in the indole ring .
  • Computational Validation : Compare experimental 1H-NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to confirm assignments .
  • Variable Temperature NMR : Use to detect dynamic processes (e.g., rotamers) affecting peak splitting .

Q. What strategies optimize yield in the S-alkylation step of synthesis?

  • Solvent Selection : DMF enhances nucleophilicity of the thiol group but may require strict anhydrous conditions to avoid hydrolysis .
  • Base Screening : Test alternatives to NaH (e.g., K₂CO₃, DBU) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) and improve regioselectivity .

Q. How can enzymatic assays be designed to evaluate this compound’s bioactivity?

  • LOX Inhibition : Use linoleic acid as substrate; monitor conjugated diene formation at 234 nm .
  • α-Glucosidase Assay : Measure p-nitrophenol release from pNPG at 405 nm; IC₅₀ values < 50 µM suggest therapeutic potential .
  • BChE Inhibition : Ellman’s method with DTNB; compare activity to donepezil as a positive control .

Q. What computational methods predict structure-activity relationships (SAR) for indole-thioether derivatives?

  • Molecular Docking : Use AutoDock Vina to model interactions with LOX or BChE active sites .
  • QSAR Models : Train on datasets (e.g., IC₅₀ values) with descriptors like logP, polar surface area, and H-bond donors .

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